molecular formula C23H18ClFN4OS B11972246 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide

Cat. No.: B11972246
M. Wt: 452.9 g/mol
InChI Key: OAJSVRBTVAXDAJ-LGJNPRDNSA-N
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Description

2-((1-(2-CHLOROBENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)N’-(4-FLUOROBENZYLIDENE)ACETOHYDRAZIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of both benzimidazole and hydrazide moieties in the structure suggests potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-CHLOROBENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)N’-(4-FLUOROBENZYLIDENE)ACETOHYDRAZIDE typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions.

    Thioether Formation: The thiol group can be introduced by reacting the benzimidazole derivative with a suitable thiol reagent.

    Hydrazide Formation: The hydrazide moiety can be synthesized by reacting the thioether derivative with hydrazine hydrate.

    Benzylidene Formation: The final step involves the condensation of the hydrazide with 4-fluorobenzaldehyde under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or thioether moieties.

    Reduction: Reduction reactions can occur at the hydrazide or benzylidene groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, benzimidazole derivatives are studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.

Medicine

In medicine, compounds with similar structures have shown promise as anticancer, antiviral, and antifungal agents. The presence of both benzimidazole and hydrazide moieties suggests potential therapeutic applications.

Industry

In the industrial sector, such compounds can be used in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((1-(2-CHLOROBENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)N’-(4-FLUOROBENZYLIDENE)ACETOHYDRAZIDE would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by binding to specific enzymes or receptors, thereby inhibiting their activity. The hydrazide moiety may interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(2-CHLOROBENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE
  • 2-((1-(2-FLUOROBENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)N’-(4-CHLOROBENZYLIDENE)ACETOHYDRAZIDE
  • 2-((1-(2-METHYLBENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)N’-(4-FLUOROBENZYLIDENE)ACETOHYDRAZIDE

Uniqueness

The uniqueness of 2-((1-(2-CHLOROBENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)N’-(4-FLUOROBENZYLIDENE)ACETOHYDRAZIDE lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C23H18ClFN4OS

Molecular Weight

452.9 g/mol

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H18ClFN4OS/c24-19-6-2-1-5-17(19)14-29-21-8-4-3-7-20(21)27-23(29)31-15-22(30)28-26-13-16-9-11-18(25)12-10-16/h1-13H,14-15H2,(H,28,30)/b26-13+

InChI Key

OAJSVRBTVAXDAJ-LGJNPRDNSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=C(C=C4)F)Cl

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=C(C=C4)F)Cl

Origin of Product

United States

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